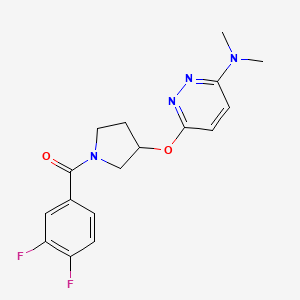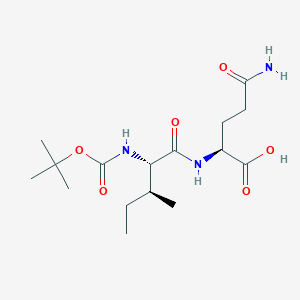
2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a dihydropyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets and exhibit various pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in a way that leads to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one. For instance, one study showed that the performance of a pyridazinone derivative as a corrosion inhibitor improved with the amount of the compound but reduced somewhat with temperature .
Análisis Bioquímico
Biochemical Properties
It is known that pyridazinone derivatives, which include 2-Benzyl-6-(3-bromophenyl)pyridazin-3-one, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Cellular Effects
Preliminary studies suggest that pyridazinone derivatives may have potential anti-proliferative activity against human tumor cell lines .
Molecular Mechanism
It is known that pyridazinone derivatives can interact with various biological targets and physiological effects .
Métodos De Preparación
The synthesis of 2-benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate bromo ketones with 2-amino-5-substituted-1,3,4-thiadiazoles under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
2-Benzyl-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2-Benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one: This compound has a fluorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
2-Benzyl-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one:
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical behavior and biological activity.
Propiedades
IUPAC Name |
2-benzyl-6-(3-bromophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-4-7-14(11-15)16-9-10-17(21)20(19-16)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCQVCVZOSJAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)

![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)

![methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate](/img/structure/B2696927.png)


![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2696933.png)
![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)
![3-(2-methylpropyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2696937.png)
![2-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)quinoline-4-carbonitrile](/img/structure/B2696938.png)

![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2696941.png)
